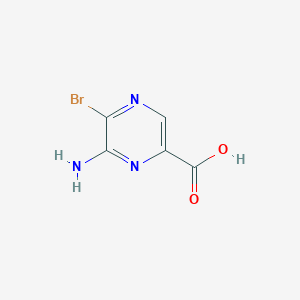

6-Amino-5-bromopyrazine-2-carboxylic acid

Description

Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Sciences

Pyrazine derivatives represent a significant class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. ontosight.ai These structures are of substantial interest in both chemical and biological sciences due to their wide-ranging pharmacological applications and their role in the development of new materials. ontosight.ai In the realm of medicinal chemistry, pyrazine derivatives are recognized for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The versatility of the pyrazine scaffold allows for the synthesis of a multitude of derivatives, where the specific arrangement of substituents can greatly influence the compound's physical, chemical, and biological characteristics. ontosight.ai Many compounds incorporating the pyrazine ring have been investigated for their therapeutic potential, leading to the development of clinically significant drugs. semanticscholar.org

Overview of 6-Amino-5-bromopyrazine-2-carboxylic Acid: A Promising Scaffold for Advanced Chemical Research

Within the broad family of pyrazine derivatives, this compound stands out as a particularly valuable compound for chemical synthesis. Its structure is distinguished by the presence of three key functional groups attached to the core pyrazine ring: an amino group (-NH2), a bromine atom (-Br), and a carboxylic acid group (-COOH). This trifunctional nature makes it a highly versatile precursor, or "building block," for the synthesis of more complex molecules. molport.comenamine.net

The amino and carboxylic acid groups can readily participate in reactions such as amide bond formation, while the bromine atom provides a site for various cross-coupling reactions, allowing for the introduction of a wide array of other molecular fragments. molport.com This multifunctionality enables chemists to strategically build elaborate molecular architectures, making this compound a promising scaffold for creating novel compounds with potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 114401-77-3 arctomsci.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C5H4BrN3O2 bldpharm.comcymitquimica.com |

| Molecular Weight | 218.01 g/mol bldpharm.comcymitquimica.com |

| SMILES Code | O=C(C1=NC(N)=C(Br)N=C1)O bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDLCPSWGQXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5 Bromopyrazine 2 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 6-Amino-5-bromopyrazine-2-carboxylic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several logical disconnections that point toward plausible synthetic pathways.

The primary disconnections for the target molecule are the bonds connecting the functional groups to the pyrazine (B50134) ring: the Carbon-Bromine (C-Br), Carbon-Nitrogen (C-N), and Carbon-Carbon (C-COOH) bonds.

C-Br Bond Disconnection: This is the most common approach, suggesting an electrophilic aromatic substitution reaction. This pathway posits that the bromine atom is introduced onto a pre-existing 6-aminopyrazine-2-carboxylic acid precursor. The strong activating, ortho-directing nature of the amino group at the C6 position makes the C5 position highly susceptible to electrophilic attack, making this a highly feasible route.

C-N Bond Disconnection: This strategy involves the introduction of the amino group onto a bromo-pyrazine scaffold, likely via a nucleophilic aromatic substitution (SNAr) reaction. The precursor for this route would be a pyrazine ring substituted with bromine at the C5 position and a suitable leaving group, such as chlorine, at the C6 position (e.g., 5-bromo-6-chloropyrazine-2-carboxylic acid).

C-COOH Bond Disconnection: This approach considers the addition of the carboxylic acid group as a late-stage step. This would involve the carboxylation of a 2-amino-3-bromopyrazine (B41547) intermediate. While possible, methods for direct carboxylation often require specific and sometimes harsh conditions, such as the use of organometallic reagents or high-pressure carbon dioxide.

Based on this analysis, the most practical synthetic strategies typically involve the sequential functionalization of a pyrazine core, starting with either a pre-aminated or pre-carboxylated pyrazine.

Established Synthetic Routes to this compound

Established methods for synthesizing this compound generally follow multi-step sequences that allow for precise control over the introduction of each functional group.

Multi-Step Reaction Sequences via Pyrazinecarboxylation Intermediates

Many synthetic routes utilize pyrazine-2-carboxylic acid derivatives as key intermediates. researchgate.netrjpbcs.com A common and logical pathway begins with a commercially available substituted pyrazine, such as 6-chloropyrazine-2-carboxylic acid. This starting material can be synthesized and subsequently functionalized. mdpi.comnih.gov

A representative multi-step synthesis can be outlined as follows:

Amination: The synthesis often starts with a halogenated pyrazine, for instance, 6-chloropyrazine-2-carboxylic acid. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and can be displaced by ammonia (B1221849) or an equivalent amino source to yield 6-aminopyrazine-2-carboxylic acid.

Bromination: The resulting 6-aminopyrazine-2-carboxylic acid is then subjected to electrophilic bromination. The amino group strongly directs the incoming electrophile to the ortho position (C5), leading to the desired product.

Purification: The final product is isolated and purified using standard techniques like recrystallization or chromatography.

This stepwise approach ensures high regioselectivity and provides a reliable method for accessing the target molecule.

Strategies for Regioselective Bromination on the Pyrazine Core

The key to successfully synthesizing this compound is the regioselective introduction of the bromine atom at the C5 position. The pyrazine ring is electron-deficient, but the presence of the strongly electron-donating amino group at C6 activates the ring towards electrophilic substitution. This activating effect is most pronounced at the positions ortho (C5) and para (C3) to the amino group. However, the C3 position is sterically hindered and electronically deactivated by the adjacent carboxylic acid group, making the C5 position the overwhelmingly favored site for bromination.

Various brominating agents can be employed for this transformation. mdpi.com The choice of reagent and reaction conditions can be optimized to maximize yield and minimize side products. Studies on the halogenation of related 2-aminopyrazines have established effective conditions for achieving high regioselectivity. thieme.de

| Brominating Agent | Typical Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, Room Temperature | A mild and highly selective reagent, often the preferred choice to avoid over-bromination. |

| Bromine (Br₂) | Acetic Acid or Dichloromethane, often with a catalyst like FeBr₃ | A stronger brominating agent; conditions must be carefully controlled to prevent the formation of dibrominated products. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane or other inert solvents | An efficient source of electrophilic bromine, used for regioselective bromination of various heterocycles. asianpubs.org |

| 1-Butylpyridinium Bromide / H₂O₂ | Aqueous conditions | A greener approach using an ionic liquid as the bromine source and hydrogen peroxide as the oxidant. researchgate.net |

Introduction of the Amino Group in Substituted Pyrazinecarboxylic Acids

An alternative synthetic strategy involves introducing the amino group onto a pyrazine ring that already contains the bromo and carboxylic acid functionalities. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group at the C6 position is displaced by an amino group.

A common precursor for this route is a 6-halopyrazine derivative, such as 5-bromo-6-chloropyrazine-2-carboxylic acid. The reaction of this intermediate with ammonia or a protected amine source furnishes the desired product. The reaction is often facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens and the carboxylic acid group, which stabilize the negatively charged Meisenheimer complex intermediate. Patents have described the amination of related dichloropyrazine carboxylic acid esters, demonstrating the viability of this approach in industrial settings. google.com

| Amine Source | Leaving Group | Typical Conditions | Notes |

|---|---|---|---|

| Ammonia (NH₃) | -Cl, -Br | DMSO or DMF, elevated temperature and pressure | Direct amination is effective but may require sealed-tube conditions. google.com |

| Sodium Azide (NaN₃) followed by reduction | -Cl, -F | DMF, followed by reduction with H₂/Pd-C or PPh₃/H₂O | A two-step method that avoids the high pressures required for direct amination. |

| Buchwald-Hartwig Amination | -Cl, -Br | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), and an amine source (e.g., benzophenone (B1666685) imine) | A versatile, metal-catalyzed cross-coupling reaction, though less common for this specific transformation. |

Emerging Synthetic Strategies and Sustainable Approaches

While traditional multi-step syntheses are reliable, research continues into more efficient and sustainable methods for constructing functionalized heterocycles. Emerging strategies focus on reducing step counts and employing greener technologies.

Electrocatalytic Carboxylation Methodologies for Pyrazine Rings

A promising modern approach for the synthesis of pyrazine carboxylic acids is electrocatalytic carboxylation. scispace.com This technique involves the direct C-H functionalization of the pyrazine ring using carbon dioxide as the carboxylating agent, driven by an electric current. This method is highly atom-economical and avoids the need for pre-functionalized starting materials or stoichiometric organometallic reagents.

Recent studies have demonstrated the feasibility of electrochemical carboxylation for a range of N-heteroarenes, including pyrazines. nih.govresearchgate.net The reaction typically proceeds via the single-electron reduction of the pyrazine substrate to form a radical anion. This highly reactive intermediate can then attack a molecule of CO₂, forming a carboxylate adduct, which upon workup yields the carboxylic acid. A key advantage of this method is that the regioselectivity can sometimes be tuned by modifying the electrochemical cell setup (e.g., using a divided versus an undivided cell), potentially directing the carboxylation to different positions on the ring. nih.gov

| Feature | Traditional Carboxylation (e.g., Organometallic) | Electrocatalytic Carboxylation |

|---|---|---|

| Starting Material | Requires pre-functionalized substrate (e.g., halopyrazine) | Can utilize C-H bonds of the parent heterocycle |

| Reagents | Stoichiometric strong bases (e.g., n-BuLi) or organometallic reagents | Catalytic system, CO₂ (often at atmospheric pressure), electricity |

| Sustainability | Generates significant stoichiometric waste | Higher atom economy, uses a green reagent (CO₂), avoids harsh chemicals |

| Scalability | Well-established but can be hazardous on a large scale | Scalability is an area of active research; requires specialized equipment |

While the direct synthesis of this compound via this method has not been specifically detailed, the principles of electrocatalytic C-H activation represent a frontier in heterocyclic chemistry that could lead to more streamlined and environmentally benign syntheses in the future.

Chemo- and Regioselective Functionalization Techniques for Pyrazine Scaffolds

The functionalization of the pyrazine scaffold is a critical area of heterocyclic chemistry, driven by the prevalence of this motif in pharmaceuticals and functional materials. tandfonline.com The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which significantly influences its reactivity. This electron deficiency makes classical electrophilic aromatic substitution challenging unless activating groups are present on the ring. acs.org Consequently, a range of specialized techniques have been developed to achieve chemo- and regioselective functionalization.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This generates a stabilized organolithium intermediate that can then be quenched with various electrophiles to introduce a wide array of functional groups with high precision.

For pyrazine scaffolds, groups such as amides, protected amines (e.g., tert-butoxycarbonyl-protected amines), and carbamates can serve as effective DMGs. cmu.edunih.gov This technique is particularly valuable because it allows for the functionalization of positions that are not accessible through other means. The process circumvents the inherent low reactivity of the pyrazine C-H bonds toward deprotonation by using the coordinating power of the DMG. acs.orgcmu.edu

Halogenation Strategies

Direct electrophilic halogenation of an unactivated pyrazine ring is generally unsuccessful due to its electron-deficient nature. acs.orgcmu.edu However, halogenation can be achieved under specific conditions or on activated substrates.

On Activated Rings : The presence of a strong electron-donating group, such as an amino group, activates the pyrazine ring towards electrophilic attack. This allows for regioselective halogenation at the positions ortho or para to the activating group. For instance, the bromination of an aminopyrazine derivative with reagents like N-bromosuccinimide (NBS) is a viable method for introducing a bromine atom with high regiocontrol. researchgate.net

Metalation-Halogenation : A more general approach involves a metalation-trapping sequence. Using techniques like DoM, a specific carbon atom can be lithiated and subsequently quenched with an electrophilic halogen source (e.g., Br₂, I₂, C₂Cl₆) to install a halogen atom at a predetermined position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. Halogenated pyrazines are excellent substrates for these reactions, including Suzuki, Stille, and Sonogashira couplings. These methods allow for the introduction of aryl, alkyl, and alkynyl groups onto the pyrazine core, providing access to complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present. Halopyrazines readily react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to afford substituted pyrazines. The regioselectivity of these reactions is often predictable, making SNAr a cornerstone in the synthesis of functionalized pyrazines. nih.gov

The following table summarizes key functionalization techniques for pyrazine scaffolds.

| Technique | Description | Key Reagents | Regioselectivity |

| Directed Ortho-Metalation (DoM) | Deprotonation at the position ortho to a directing group. wikipedia.org | n-BuLi, s-BuLi, LDA | High; determined by DMG position. |

| Electrophilic Halogenation | Introduction of a halogen via electrophilic attack on an activated ring. | NBS, NCS | High; directed by activating groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) by a nucleophile. | Amines, Alkoxides | High; determined by leaving group position. |

| Suzuki Cross-Coupling | Pd-catalyzed reaction of a halopyrazine with a boronic acid/ester. | Pd catalyst, Base | High; at the position of the halogen. |

These advanced methodologies provide chemists with a versatile toolkit for the precise and controlled synthesis of complex pyrazine derivatives like this compound.

Chemical Transformations and Reactivity of 6 Amino 5 Bromopyrazine 2 Carboxylic Acid

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The bromine atom at the C-5 position is a good leaving group and is activated for substitution reactions. While classical nucleophilic aromatic substitution (SNAr) is possible, palladium-catalyzed cross-coupling reactions are more commonly employed to achieve high efficiency and broad substrate scope. researchgate.net

Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org The Suzuki coupling enables the formation of carbon-carbon bonds by reacting the bromopyrazine with various organoboron reagents, such as arylboronic acids or their esters, in the presence of a palladium catalyst and a base. mdpi.commdpi.comyoutube.com This reaction is highly effective for synthesizing biaryl and heteroaryl-aryl structures.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org This reaction typically utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org These cross-coupling reactions significantly expand the molecular complexity that can be built from the 6-amino-5-bromopyrazine-2-carboxylic acid scaffold. chemimpex.com

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₃PO₄, K₂CO₃, Na₂CO₃ | 1,4-Dioxane, Toluene, DMF | mdpi.commdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ with ligands like XPhos, SPhos, tBuBrettPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | libretexts.orgnih.gov |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a key site for derivatization, allowing for the introduction of various functionalities through standard transformations.

The carboxylic acid can be readily converted into esters and amides through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. researchgate.net This reaction often requires the use of coupling reagents to activate the carboxylic acid, facilitating the formation of the amide bond. researchgate.netnih.gov A variety of catalysts, including Lewis acids like those based on boron or niobium, can promote direct amidation under milder conditions. researchgate.netresearchgate.net These reactions are fundamental for creating libraries of compounds for biological screening.

| Transformation | Reagent/Method | Description | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH) with Acid Catalyst (e.g., H₂SO₄) | Fischer esterification; equilibrium-driven process. | youtube.com |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Conversion to a highly reactive acyl chloride intermediate followed by reaction with an alcohol. | youtube.com |

| Amidation | Amine with Coupling Reagents (e.g., CDI, HATU, EDCI) | Activation of the carboxylic acid to facilitate nucleophilic attack by the amine. | researchgate.net |

| Amidation | Amine with Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃, Nb₂O₅) | Direct amidation under catalytic conditions, often with good chemoselectivity. | researchgate.netnih.gov |

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of pyrazinecarboxylic acids depends on the position of the carboxyl group and the stability of the intermediate formed. For pyridinecarboxylic acids, the rate of decarboxylation is influenced by the formation of a zwitterionic intermediate, with acids capable of forming a proximate, charge-stabilized intermediate decarboxylating more rapidly. stackexchange.com Pyrazine-2,3-dicarboxylic acid can be selectively decarboxylated to pyrazinoic acid. google.com The presence of the amino and bromo substituents on the this compound ring will influence the electronic environment and, consequently, the conditions required for decarboxylation.

Transformations of the Amino Group

The primary amino group at the C-6 position is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, and diazotization.

The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. mdpi.com This transformation is often used as a protecting strategy or to modulate the electronic properties and biological activity of the molecule.

Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. The direct C-H sulfonylation of N-heteroaromatics has also been developed, offering alternative routes to sulfonyl-containing heterocycles. researchgate.netchemrxiv.org

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. unacademy.comaccessscience.com This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org

Pyrazine diazonium salts, while often unstable, are highly versatile intermediates. clockss.org They can undergo a range of subsequent functionalization reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by various nucleophiles. organic-chemistry.orgnih.gov This allows for the introduction of a wide array of substituents, including halides (–Cl, –Br, –I), cyano (–CN), and hydroxyl (–OH) groups, providing a powerful synthetic route to diverse pyrazine derivatives. nih.gov

| Target Functional Group | Reagent | Product Type | Reference |

|---|---|---|---|

| -Cl | CuCl / HCl | Aryl Chloride | nih.gov |

| -Br | CuBr / HBr | Aryl Bromide | nih.gov |

| -CN | CuCN / KCN | Aryl Nitrile | nih.gov |

| -I | KI | Aryl Iodide | organic-chemistry.org |

| -OH | H₂O, heat | Phenol | libretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For derivatives of this compound, the bromine atom serves as a versatile handle for such transformations, enabling the construction of more complex molecular architectures. The electron-deficient nature of the pyrazine ring influences the reactivity of the C-Br bond, making it a suitable substrate for these catalytic cycles.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Research on closely related aminobromopyrazine systems has demonstrated that this reaction is effective for creating biaryl and heteroaryl structures. Studies on 2-amino-5-bromopyrazine, an analogue of the title compound, show that it smoothly couples with various aryl and heteroaryl boronic acids. rsc.org The presence of the unprotected amino group at the C6 position is well-tolerated under typical Suzuki conditions, proceeding to give the desired coupled products in moderate to good yields. rsc.org

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, and a base to facilitate the transmetalation step. The choice of base, solvent, and reaction temperature can be optimized to maximize yield and minimize side reactions like hydrodebromination. rsc.org While the carboxylic acid group at the C2 position is electron-withdrawing and can influence the electronic properties of the pyrazine ring, Suzuki couplings are generally tolerant of such functional groups. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyrazine Derivatives

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 65-75 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 78 |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60-70 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 72 |

Note: Data presented are representative examples derived from studies on analogous aminobromopyrazine and related heterocyclic systems to illustrate typical reaction outcomes.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles. For substrates like this compound, this reaction allows for the introduction of an alkynyl moiety at the C5 position, which can serve as a precursor for further synthetic elaborations.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, commonly an amine such as triethylamine or diisopropylethylamine, which also often serves as the solvent. researchgate.netscirp.org Studies on similarly substituted nitrogen heterocycles, such as 2-amino-3-bromopyridines, have shown that the Sonogashira coupling proceeds efficiently to afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. researchgate.netscirp.orgsemanticscholar.orgscirp.org The conditions are generally mild and tolerant of various functional groups, including the amino group.

Table 2: Typical Conditions for Sonogashira Coupling of Amino-Halo Heterocycles

| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 85-95 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 80-90 |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 70-80 |

| 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 88 |

Note: The presented data are based on analogous systems like aminobromopyridines and are intended to be representative of the Sonogashira reaction's applicability. researchgate.netscirp.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This transformation is a powerful method for synthesizing arylamines. For this compound, this reaction would involve coupling an external amine at the C5 position, leading to a 5,6-diaminopyrazine-2-carboxylic acid derivative.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. wikipedia.orgorganic-chemistry.orgresearchgate.net Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. The reaction is generally tolerant of a wide range of functional groups. While specific examples on the title compound are not extensively documented, studies on the amination of other bromopyridines and related N-heterocycles provide a strong indication of its feasibility. nih.govchemspider.com The presence of two amino groups and a carboxylic acid on the pyrazine ring would require careful optimization of reaction conditions to avoid potential side reactions or catalyst inhibition.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

| Amine Coupling Partner | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 75-85 |

| Morpholine | Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-90 |

| Benzylamine | Pd₂(dba)₃ | DavePhos | LiHMDS | THF | 70-80 |

| Cyclohexylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 65-75 |

Note: Conditions and yields are representative and based on studies conducted on analogous bromo-substituted nitrogen heterocycles.

Reactivity Profile of the Bromine Substituent and its Derivatives

The reactivity of the bromine atom at the C5 position of this compound is governed by the electronic nature of the pyrazine ring and the influence of its substituents. The pyrazine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms, which generally enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst—the key initial step in most cross-coupling reactions. rsc.org

A potential side reaction in these cross-coupling processes is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This can be more prevalent with electron-poor aryl bromides and can be influenced by the choice of catalyst, base, and solvent. rsc.orgnih.gov Careful selection of reaction conditions is therefore crucial to favor the desired cross-coupling pathway over this competing reduction process. The successful application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions on closely related aminobromopyrazines and pyridines indicates that the bromine atom is a viable and reactive handle for synthetic diversification. rsc.orgresearchgate.net

Design and Synthesis of 6 Amino 5 Bromopyrazine 2 Carboxylic Acid Derivatives and Analogs

Structural Modifications at the Amino Group and their Synthetic Access

The amino group of 6-amino-5-bromopyrazine-2-carboxylic acid is a key site for structural modification, primarily through acylation reactions to form amides. A common synthetic approach involves the condensation of the amino group with various carboxylic acids. This transformation is often facilitated by coupling agents that activate the carboxylic acid. For instance, the use of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) provides a rapid and efficient method for amide bond formation at room temperature. rjpbcs.com This method is notable for its mild conditions and the precipitation of pure products, often in high yields. rjpbcs.com

Another strategy for acylation involves the conversion of a carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. rjpbcs.com The resulting acyl chloride is then reacted with the amino group of the pyrazine (B50134) derivative. While effective, this method requires an additional activation step and may involve harsher reagents. rjpbcs.com

The table below summarizes representative acylation reactions at the amino group of similar aminoheterocyclic systems, which are analogous to modifications of this compound.

| Starting Amine | Carboxylic Acid/Acylating Agent | Coupling Agent/Conditions | Product | Yield |

|---|---|---|---|---|

| 5,6-diaminouracil derivative | Benzoyl chloride | Pyridine, room temp. | N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 78% rjpbcs.com |

| 5,6-diaminouracil derivative | 4-Methoxybenzoic acid | COMU, DIPEA, DMF | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxybenzamide | 87% rjpbcs.com |

| 5,6-diaminouracil derivative | 3-(3-methoxyphenyl)acrylic acid | COMU, DIPEA, DMF | (E)-N-(6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)acrylamide | 83% rjpbcs.com |

Functionalization at the Bromine Position for Scaffold Diversification

The bromine atom at the 5-position of the pyrazine ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this scaffold.

Suzuki Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.commdpi.com This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.commdpi.comuzh.chnih.gov

Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org This method provides access to a variety of N-substituted derivatives. The reaction conditions, including the choice of ligand and base, are critical for successful coupling. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgsoton.ac.uk This method is highly effective for creating aryl-alkyne structures.

The following table provides an overview of these key cross-coupling reactions applied to bromo-substituted heterocyclic systems.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₃PO₄, K₂CO₃, Ag₂CO₃ | Aryl/heteroaryl-substituted pyrazine |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃ / XPhos, BrettPhos | NaOtBu, K₃PO₄ | Amino-substituted pyrazine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Alkynyl-substituted pyrazine |

Ester Derivatives of this compound: Synthesis and Chemical Properties

Esterification of the carboxylic acid group is a common derivatization strategy. For aminopyrazine carboxylic acids, standard esterification methods can be employed. For example, the methyl ester of 3-aminopyrazine-2-carboxylic acid can be prepared via Fischer esterification by reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov Another approach involves the reaction of an alkali salt of the aminopyrazine carboxylic acid with an alkyl halide, such as methyl bromide, in a polar aprotic solvent like dimethylformamide (DMF). google.com

Commercially available examples include methyl 5-amino-6-bromopyrazine-2-carboxylate and ethyl 5-amino-6-bromopyrazine-2-carboxylate, indicating that these esters are stable and accessible intermediates for further synthetic transformations. 120.27.244bldpharm.com3wpharm.com The ester functionality can serve as a protecting group for the carboxylic acid or as a reactive site for further modifications, such as aminolysis to form amides. nih.gov

Analogs with Modified Carboxylic Acid Functionality (e.g., Amides, Nitriles)

Amides: The carboxylic acid group can be readily converted into a wide range of amides. A general and effective method involves activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in DMSO or propylphosphonic anhydride (B1165640) (T3P) in DMF are effective for this transformation. rjpbcs.comnih.gov For instance, 3-aminopyrazine-2-carboxylic acid has been successfully converted into various N-substituted amides using CDI and microwave irradiation. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride, which is then reacted with an amine in the presence of a base like pyridine. mdpi.com

Nitriles: The conversion of carboxylic acids to nitriles offers another avenue for functional group modification. While direct conversion can be challenging, multi-step sequences are often employed. A chemoenzymatic route involves the reduction of the carboxylic acid to an aldehyde, followed by in situ oxime formation and subsequent enzymatic dehydration to the nitrile. nih.gov Chemical methods for the direct conversion of carboxylic acids to nitriles often require harsh conditions, such as high temperatures and pressures in the presence of a catalyst, or the use of specialized cyanating reagents. researchgate.netgoogle.comdatapdf.com The hydrolysis of a nitrile group can also be a route to forming a carboxylic acid. libretexts.org

Exploration of Isomeric Pyrazinecarboxylic Acids and their Synthetic Utility

The study of isomeric aminopyrazine carboxylic acids provides insight into the structure-property relationships of this class of compounds. Key isomers of the title compound include 3-aminopyrazine-2-carboxylic acid and 5-aminopyrazine-2-carboxylic acid.

3-Aminopyrazine-2-carboxylic acid is a well-studied isomer. It can be synthesized from 2-amino-4-hydroxypteridine (pterine) through reaction with an alkali metal hydroxide (B78521) at elevated temperatures. google.com This isomer serves as a versatile starting material for the synthesis of various derivatives, including esters and amides, which have been investigated for their potential biological activities. nih.govnih.gov

5-Aminopyrazine-2-carboxylic acid is another important isomer. cymitquimica.com Its synthesis can be achieved through a novel technology involving the reaction of a 5-halogenated pyrazine-2-formic ether with a substituting amination reagent, followed by deprotection and ester hydrolysis. scispace.com Like its isomers, it serves as a building block for more complex molecules in medicinal chemistry. cymitquimica.com

The synthetic accessibility and reactivity of these isomers make them valuable tools in the design and synthesis of novel heterocyclic compounds.

Hybrid Molecules Incorporating Other Heterocyclic Systems

The this compound scaffold can be incorporated into larger, more complex molecular architectures to create hybrid molecules. This is often achieved by leveraging the reactive handles on the pyrazine ring—the amino, bromo, and carboxylic acid groups—to connect with other heterocyclic systems.

For example, the carboxylic acid group can be coupled with an amine-containing heterocycle to form an amide linkage. A study on the synthesis of pyrazine-2-carboxylic acid derivatives of piperazines utilized T3P as a coupling reagent to link substituted pyrazine-2-carboxylic acids with various N-heteroarylpiperazines. rjpbcs.com

The bromine atom is another key point for elaboration. Through palladium-catalyzed cross-coupling reactions, various heterocyclic moieties can be attached at the 5-position. For instance, a Suzuki coupling reaction between a bromo-substituted heterocycle and a heteroaryl boronic acid can be used to create biheterocyclic systems. mdpi.com

The creation of these hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with novel properties. mdpi.com Pyrazine derivatives are frequently found as core components in a wide range of biologically active compounds. researchgate.net

Applications in Chemical Research and Materials Science

6-Amino-5-bromopyrazine-2-carboxylic Acid as a Versatile Synthetic Building Block

This compound serves as a valuable scaffold in organic synthesis due to its multiple reactive sites. The presence of the amino group, the bromine atom, and the carboxylic acid functionality allows for a variety of chemical transformations, enabling chemists to construct intricate molecular frameworks. The pyrazine (B50134) core, a nitrogen-containing heterocycle, is a common motif in biologically active compounds and functional materials, further enhancing the utility of this building block.

The strategic placement of the functional groups on the pyrazine ring allows for selective reactions. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the amino group can be acylated, alkylated, or used as a directing group in subsequent reactions. This trifecta of reactivity makes it a powerful tool for generating diverse molecular structures.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound as a building block is exemplified in the synthesis of complex heterocyclic systems. While specific examples directly utilizing this compound are often proprietary or embedded in complex synthetic pathways, the principles of its application can be inferred from the reactions of analogous compounds. For example, related aminopyrimidine-5-carboxylic acids have been successfully employed in palladium/silver-catalyzed decarboxylative cross-coupling reactions to introduce various substituents at the 5-position. researchgate.net This suggests that this compound could similarly undergo decarboxylative coupling to forge new carbon-carbon bonds, providing a route to highly substituted pyrazine derivatives.

Furthermore, the synthesis of pyrazine alkaloids and other biologically active molecules often involves the strategic functionalization of a pyrazine core. mdpi.com The functionalities present in this compound make it an ideal starting material for such endeavors. For instance, the bromine atom can be displaced or used in coupling reactions to introduce complex side chains, while the amino and carboxylic acid groups can be modified to tune the molecule's properties. One notable application of a similar compound, 2-amino-5-bromopyrazine, is its use in palladium-catalyzed cross-coupling with pyridylboronic acids to form pyrazinylpyridines, highlighting the synthetic potential of the bromo-aminopyrazine scaffold.

Potential in Supramolecular Chemistry and Cocrystal Formation

The field of crystal engineering leverages non-covalent interactions to design and construct novel solid-state architectures. This compound is a prime candidate for such applications due to its capacity for forming predictable hydrogen bonding patterns, known as supramolecular synthons. The carboxylic acid group can form robust hydrogen bonds with the nitrogen atoms of the pyrazine ring, leading to the formation of well-defined assemblies.

Studies on pyrazine carboxylic acids have shown the recurrence of a carboxylic acid-pyridine supramolecular synthon, where the carboxylic acid's hydroxyl group hydrogen bonds to a ring nitrogen, and a C-H bond on the ring interacts with the carbonyl oxygen. This predictable interaction can be exploited to control the self-assembly of molecules in the solid state.

Moreover, the formation of cocrystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions, is a promising strategy for modifying the physicochemical properties of materials. The ability of aminopyridinium cations to form strong hydrogen bonds with carboxylate anions has been demonstrated in the cocrystal salt of 2-amino-6-bromopyridine (B113427) with 2,3,5,6-tetrafluorobenzoic acid. iucr.orgnih.govresearchgate.net This suggests that this compound could readily form cocrystals with a variety of other molecules, offering a pathway to new materials with tailored properties.

Application in Electrocatalysis and CO2 Fixation Methodologies

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating climate change. Molecular electrocatalysts, often based on metal complexes with tailored ligands, play a key role in this process. Pyrazine derivatives have been investigated as components of such catalysts due to their ability to facilitate electron transfer and bind to metal centers.

For example, pyrazine-functionalized molecular cobalt catalysts have been shown to be active for proton reduction, a key step in many CO2 reduction pathways. researchgate.net Furthermore, rhenium complexes bearing pyrazine-derived ligands have been studied for the electrocatalytic reduction of CO2 to carbon monoxide (CO). acs.orglookchem.com The electronic properties of the pyrazine ligand can be tuned to optimize the catalytic activity of the metal center. While direct application of this compound in this context has not been extensively reported, its structure suggests it could serve as a valuable ligand for the development of new electrocatalysts. The amino and carboxylic acid groups could be used to anchor the molecule to an electrode surface or to modulate the electronic environment of a coordinated metal ion.

Development of Functional Materials and Probes

The unique electronic and structural features of this compound make it an attractive component for the design of functional materials and molecular probes. For instance, pyrazine-cored covalent organic frameworks (COFs) have demonstrated high efficiency in CO2 adsorption and the removal of organic dyes. rsc.org The nitrogen atoms within the pyrazine rings of the COF structure provide specific binding sites for CO2 molecules. The functional groups on this compound could be utilized to construct novel COFs with tailored pore sizes and functionalities for specific applications in gas storage and separation.

In the realm of molecular probes, the pyrazine scaffold can be incorporated into fluorescent molecules. While the intrinsic photophysical properties of this compound are not widely documented, its derivatives could be designed to exhibit fluorescence that is sensitive to their local environment. Such probes could find applications in chemical sensing and biological imaging. The development of functional materials is a rapidly advancing field, and the versatility of this compound makes it a promising candidate for future innovations.

Biological Activity and Medicinal Chemistry Scaffold Development Pre Clinical Investigations

Exploration as a Bioactive Scaffold for Drug Discovery

The pyrazine (B50134) ring is a well-established "privileged structure" in drug discovery, known for its presence in numerous biologically active compounds. researchgate.net 6-Amino-5-bromopyrazine-2-carboxylic acid, as a substituted pyrazine, is a valuable building block for creating libraries of compounds for high-throughput screening. Its derivatives have been explored for a wide array of therapeutic applications, demonstrating the scaffold's utility in generating novel drug candidates. The pyrazine core itself is a key pharmacophore in various approved drugs, underscoring the potential of its derivatives in clinical development. researchgate.net

Mechanisms of Interaction with Specific Biological Targets (e.g., Protein Interactions)

Derivatives of the this compound scaffold, particularly pyrazine carboxamides, have been shown to interact with specific biological targets, primarily through the inhibition of enzyme activity. A notable example is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. researchgate.net By inhibiting HPK1, these compounds can enhance T-cell activation and proliferation, which is a promising strategy for cancer immunotherapy. researchgate.net The pyrazine carboxamide moiety often plays a critical role in binding to the kinase domain of the target protein.

Design of Ligands for G-Protein Coupled Receptors (GPCRs) and Ion Channels (e.g., mGluR2, A2B Adenosine (B11128) Receptors)

The this compound scaffold has been instrumental in the design of ligands for G-protein coupled receptors (GPCRs), with a significant focus on adenosine receptors. Specifically, pyrazine derivatives have been developed as potent and selective antagonists for the A2B adenosine receptor (A2BAR). nih.govgoogle.com The A2BAR is implicated in various pathological conditions, including inflammation, cancer, and asthma, making its antagonists promising therapeutic agents. nih.gov While direct synthesis from this compound is not always explicitly detailed, the pyrazine core is a common feature in many reported A2BAR antagonists.

The following table summarizes the activity of a pyrazine derivative as an A2B adenosine receptor antagonist.

| Compound | Target | Activity (IC50) | Reference |

| A pyrazine derivative | A2B Adenosine Receptor | 0.8 nM | nih.gov |

This table is for illustrative purposes and the compound is a derivative of the pyrazine scaffold.

Inhibition of Enzymatic Pathways and Metabolic Processes (e.g., Bacterial Serine Acetyltransferase, NAD/Ethylene Biosynthesis)

The pyrazine scaffold is associated with the inhibition of various enzymatic pathways. Research has explored pyrazine derivatives as inhibitors of bacterial serine acetyltransferase, an enzyme involved in the biosynthesis of cysteine. This pathway is essential for many pathogenic bacteria, making its inhibitors potential antimicrobial agents. While direct studies using this compound were not identified, the broader class of pyrazine carboxamides has shown activity against bacterial enzymes.

Anti-Tumor Potential and Related Pre-clinical Research of Pyrazine Scaffolds

The anti-tumor potential of pyrazine scaffolds is a significant area of preclinical research. researchgate.net As mentioned earlier, derivatives of pyrazine carboxamide are being investigated as HPK1 inhibitors for cancer immunotherapy. researchgate.net These compounds have demonstrated the ability to enhance anti-tumor immune responses in preclinical models. researchgate.net The versatility of the pyrazine scaffold allows for the synthesis of a wide range of derivatives, some of which have shown cytotoxic activity against various cancer cell lines. nih.gov

The table below presents the anti-tumor activity of a pyrazine derivative.

| Compound | Cell Line | Activity (IC50) | Reference |

| A pyrazine-curcumin hybrid | A549 (Lung Cancer) | 0.60 µM | nih.gov |

This table is for illustrative purposes and the compound is a derivative of the pyrazine scaffold.

Development of Agrochemicals with Novel Mechanisms of Action (e.g., Herbicides)

In the agrochemical sector, the this compound scaffold has contributed to the development of novel herbicides and fungicides. Pyrazine derivatives have been reported to possess herbicidal properties, and their use in controlling a broad spectrum of weeds is an active area of research. researchgate.netgoogle.com

Furthermore, pyrazine carboxamides have emerged as a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to their death. The novel fungicide, pyraziflumid, is a pyrazine-2-carboxamide derivative that has shown excellent activity against a range of plant diseases. researchgate.net

The table below shows the fungicidal activity of a pyrazine carboxamide derivative.

| Compound | Pathogen | Activity (EC50) | Reference |

| Pyraziflumid | Various ascomycetes | < 0.1 mg a.i./L | researchgate.net |

This table is for illustrative purposes and the compound is a derivative of the pyrazine scaffold.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of a molecule. For 6-Amino-5-bromopyrazine-2-carboxylic acid, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic, amine, and carboxylic acid protons. The pyrazine (B50134) ring contains a single proton, which would appear as a singlet in the aromatic region (typically δ 8.0-9.0 ppm). Its specific chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromo groups. The two protons of the amino (-NH₂) group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (typically δ 5.0-7.0 ppm). The acidic proton of the carboxylic acid (-COOH) is expected to be the most deshielded, appearing as a very broad singlet at a downfield chemical shift, often greater than δ 12.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal five distinct carbon signals. The carbon atom of the carboxylic acid carbonyl group is expected to be significantly deshielded, appearing in the δ 160-175 ppm range. The four carbon atoms of the pyrazine ring would have chemical shifts determined by their substituents. The carbon bonded to the bromine (C5) and the carbon bonded to the amino group (C6) would be significantly affected, as would the carbons adjacent to the nitrogen atoms and the carboxylic acid (C2, C3).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyrazine-H | 8.2 - 8.6 (singlet) | - | Chemical shift influenced by all substituents on the ring. |

| -NH₂ | 5.5 - 7.0 (broad singlet) | - | Shift and broadening are solvent and concentration dependent. |

| -COOH | > 12.0 (broad singlet) | - | Typically appears as a very broad, exchangeable proton signal. |

| C-COOH | - | 165 - 170 | Carbonyl carbon of the carboxylic acid. |

| C-NH₂ | - | 150 - 158 | Carbon attached to the amino group. |

| C-Br | - | 115 - 125 | Carbon attached to the bromine atom. |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. The molecular formula for this compound is C₅H₄BrN₃O₂.

Molecular Ion Peak: The high-resolution mass spectrum would show a characteristic molecular ion [M]⁺ peak. Due to the presence of bromine, this peak would appear as a doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass for [C₅H₄⁷⁹BrN₃O₂]⁺ is approximately 216.95 g/mol , and for [C₅H₄⁸¹BrN₃O₂]⁺, it is approximately 218.95 g/mol .

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules from the parent ion. amazonaws.comresearchgate.netnih.gov

Loss of H₂O: A peak corresponding to [M-18]⁺ could arise from the loss of a water molecule, a common fragmentation for carboxylic acids.

Loss of CO: Decarbonylation of the [M-H₂O]⁺ fragment or the parent ion can lead to a peak at [M-28]⁺ or [M-H₂O-28]⁺.

Loss of COOH: Cleavage of the carboxylic acid group would result in a significant fragment at [M-45]⁺.

Loss of Br: Cleavage of the carbon-bromine bond would produce a fragment at [M-79/81]⁺.

Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 217 | [M+H]⁺ (Protonated Molecule) | - |

| 199 | [M+H - H₂O]⁺ | H₂O |

| 173 | [M+H - CO₂]⁺ | CO₂ |

| 172 | [M+H - COOH]⁺ | •COOH |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

HPLC is the primary method for determining the purity of a chemical compound and for separating it from impurities. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound, given its moderate polarity.

A typical RP-HPLC setup would employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol (B129727). The acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection would typically be performed using a UV detector, set to a wavelength where the pyrazine ring exhibits strong absorbance (likely in the 250-320 nm range). The retention time and peak purity would be the key parameters evaluated to assess the sample's integrity.

Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, its solid-state arrangement can be predicted.

Predicted Intermolecular Interactions

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type |

|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong dimer formation |

| Amino (-NH₂) | Carboxylic Acid (C=O) | Intermolecular network |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. nih.govnih.govmdpi.com

O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch: The amino group would show two distinct peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

C-H Stretch: A weak absorption for the aromatic C-H stretch would appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1730 cm⁻¹.

C=N and C=C Stretches: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-650 cm⁻¹, would indicate the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted pyrazine ring acts as a chromophore. The spectrum, likely recorded in a solvent like ethanol or methanol, is expected to show absorptions in the UV region resulting from π → π* and n → π* electronic transitions. fishersci.com The presence of the amino group (an auxochrome) and the carboxylic acid group would shift the absorption maxima (λ_max) compared to unsubstituted pyrazine. One would expect strong π → π* transitions, likely appearing between 250-320 nm.

Predicted Spectroscopic Data

| Technique | Predicted Absorption | Corresponding Functional Group / Transition |

|---|---|---|

| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands) | N-H stretch (amine) |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| IR Spectroscopy | 1700-1730 cm⁻¹ (strong) | C=O stretch (carbonyl) |

| IR Spectroscopy | 1400-1600 cm⁻¹ | C=C / C=N stretch (aromatic ring) |

| UV-Vis Spectroscopy | ~250-320 nm | π → π* transition |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 6-Amino-5-bromopyrazine-2-carboxylic acid, DFT is employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net

This optimization yields crucial data on the molecule's geometry. Studies on similar compounds, such as 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, have successfully used DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p), cc-pVTZ) to predict the most stable structure. researchgate.netnih.gov The results of such a calculation for this compound would provide precise values for bond lengths, bond angles, and dihedral angles, which are essential for understanding its steric and electronic properties.

Table 1: Illustrative Geometric Parameters for this compound Predicted by DFT Note: The following data is illustrative of the typical output from a DFT calculation and is not based on published experimental results.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | C-NH₂ | ~1.36 Å |

| Bond Length | C-COOH | ~1.50 Å |

| Bond Angle | N-C-C (ring) | ~121° |

| Bond Angle | C-C-Br | ~119° |

| Dihedral Angle | C-C-C=O (carboxyl) | ~0° or ~180° (planar) |

Once the molecular geometry is optimized, DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies from FT-IR and Raman spectroscopy can be computed and compared with experimental data to confirm the molecular structure. nih.gov Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. nanoient.org

Understanding the distribution of electronic charge within the molecule is critical for predicting its reactivity. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, intramolecular interactions, and hyperconjugative effects. researchgate.net It provides a detailed picture of the electron density on each atom, revealing which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is key to predicting how the molecule will interact with other reagents.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: This table illustrates the type of data generated from vibrational frequency calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Amino (-NH₂) | ~3500 |

| N-H Stretch (symmetric) | Amino (-NH₂) | ~3400 |

| O-H Stretch | Carboxylic Acid (-COOH) | ~3100 (broad) |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1720 |

| C=N/C=C Stretch | Pyrazine (B50134) Ring | 1600-1400 |

| C-Br Stretch | Bromo (-Br) | ~650 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt in solution or when interacting with a biological target. Conformational analysis helps identify low-energy conformers and the energy barriers between them, providing a more complete understanding of the molecule's behavior in a realistic environment.

Structure-Activity Relationship (SAR) Studies using In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential in drug discovery and materials science. nih.gov For pyrazine derivatives, which are known to possess a wide range of biological activities including anticancer and antibacterial properties, these studies are particularly relevant. researchgate.netresearchgate.netrjpbcs.com

If this compound were to be evaluated as a potential therapeutic agent, molecular docking simulations could predict its binding affinity and orientation within the active site of a target protein. researchgate.netresearchgate.netnih.gov QSAR models, built from a series of related pyrazine compounds with known activities, could then be used to predict the potency of this specific molecule and guide the design of more effective analogues. nih.gov

Prediction of Intermolecular Interactions and Supramolecular Assemblies

The functional groups on this compound—specifically the carboxylic acid and amino groups—are capable of forming strong hydrogen bonds. Computational methods can predict these and other non-covalent interactions (such as π-π stacking) that govern how molecules recognize and bind to one another. nih.govchemrxiv.org These interactions can lead to the spontaneous formation of ordered, large-scale structures known as supramolecular assemblies. rsc.orgrsc.orgnso-journal.org Techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice, providing insight into the packing and stability of the solid-state structure. researchgate.net

Computational Studies on Charge Transfer Mechanisms and Optoelectronic Properties

The electronic properties of this compound can be explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability and is essential for predicting its electronic and optical properties. rsc.orgbendola.com

Pyrazine-based materials are of significant interest for their potential in optoelectronic applications due to favorable charge transfer properties. rsc.orgresearchgate.net Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions. nanoient.org Such studies would reveal whether excitation by light leads to significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting pyrazine ring and carboxylic acid, a key characteristic for applications in materials science, such as in organic light-emitting diodes (OLEDs) or solar cells. mdpi.comcam.ac.uk

Table 3: Illustrative Electronic Properties for this compound from DFT Note: This table shows typical electronic parameters derived from FMO analysis.

| Parameter | Description | Illustrative Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.5 eV |

| Dipole Moment | Measure of Molecular Polarity | ~3.5 Debye |

Cheminformatics and Virtual Screening for Ligand Discovery and Target Prediction

Cheminformatics tools and virtual screening techniques are pivotal in modern drug discovery for the identification of potential biological targets and novel ligands. For a compound such as this compound, these computational approaches can provide significant insights into its potential bioactivity, guiding further experimental validation.

The general workflow for such an investigation would involve the creation of a 3D model of the molecule, followed by its use in various virtual screening campaigns against libraries of biological targets. The pyrazine-2-carboxylic acid scaffold, for instance, is a recognized pharmacophore that has been explored in the development of various therapeutic agents. researchgate.net

Ligand-Based Virtual Screening:

In the absence of a known specific target, ligand-based virtual screening methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. A common approach is to screen large compound databases to identify molecules with structural or electrostatic similarity to this compound. The underlying hypothesis is that identified compounds might share a similar mechanism of action or target profile.

Structure-Based Virtual Screening:

Should a potential biological target be identified, structure-based virtual screening (SBVS) becomes a powerful tool. This method involves docking the 3D conformation of this compound into the binding site of a target protein. The docking process predicts the preferred binding orientation and affinity of the molecule to the target.

For example, derivatives of pyrazine-2-carboxamide have been investigated as potential tyrosine kinase inhibitors through molecular docking studies. ajchem-a.com In a hypothetical scenario, this compound could be docked against a panel of tyrosine kinase domains to predict its inhibitory potential. The results of such a screening would be a list of potential protein targets, ranked by their predicted binding affinities.

Target Prediction:

Various computational tools and algorithms can be used to predict the biological targets of a small molecule based on its chemical structure. These methods often leverage machine learning models trained on large datasets of known drug-target interactions. Inputting the structure of this compound into such a prediction tool could generate a list of putative protein targets, which can then be prioritized for experimental validation.

Illustrative Data from Analogous Systems:

While specific data for this compound is not available, studies on analogous compounds highlight the utility of these computational approaches. For instance, molecular docking studies on pyrazine-2-carboxylic acid derivatives targeting Mycobacterium tuberculosis InhA protein have been conducted to predict binding interactions and guide the synthesis of more potent inhibitors. researchgate.net

The following table illustrates the type of data that could be generated from a virtual screening study of this compound against a hypothetical panel of protein kinases.

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |

| Kinase A | -8.5 | Hydrogen bond with backbone of Asp123 |

| Kinase B | -7.9 | Pi-stacking with Phe89 |

| Kinase C | -7.2 | Salt bridge with Lys45 |

| Kinase D | -6.8 | Halogen bond with Leu101 |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Conclusion and Future Research Outlook

Summary of Key Research Findings and Contributions for 6-Amino-5-bromopyrazine-2-carboxylic Acid

Currently, the primary contribution of this compound to the scientific community is its role as a readily available chemical intermediate. cymitquimica.com A survey of the existing literature reveals a lack of extensive studies on its specific biological activities or applications. Its value is derived from the three distinct functional groups—an amine, a bromine atom, and a carboxylic acid—which are strategically positioned on the pyrazine (B50134) ring. This trifecta of reactivity makes it an attractive starting material for combinatorial chemistry and the synthesis of more complex molecules. The key "finding" is therefore one of potential; it is a molecule rich in synthetic possibilities, whose full utility is yet to be explored and documented in peer-reviewed studies. Research on related aminopyrazine-2-carboxylic acid derivatives has shown that this core structure can be elaborated into compounds with antimicrobial and cytotoxic activities, suggesting a promising, albeit unrealized, future for this specific isomer. nih.gov

Unexplored Avenues in Synthetic Methodology and Process Optimization

While this compound is commercially available, opportunities exist to refine its synthesis and the preparation of its derivatives. Future research could focus on developing more efficient, scalable, and sustainable synthetic routes.

Potential Optimization Strategies:

Green Chemistry Approaches: Current industrial syntheses of heterocyclic compounds are increasingly scrutinized for their environmental impact. africanjournalofbiomedicalresearch.com Future work could explore replacing traditional solvents with greener alternatives, reducing the number of synthetic steps (process intensification), and designing atom-economical reactions that minimize waste. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including improved safety, better heat transfer, and enhanced reaction control, which can lead to higher yields and purity. springerprofessional.de Implementing a flow-based synthesis for this compound or its direct derivatives could be a significant process optimization.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrazine carboxamides. nih.govnih.gov Applying this technology to the derivatization of this compound could accelerate the generation of compound libraries for screening.

Potential for Novel Derivative Design and Functional Diversification

The true potential of this compound lies in its use as a scaffold for creating diverse libraries of novel compounds. Each functional group serves as a handle for specific chemical modifications.

Carboxylic Acid Moiety: The carboxylic acid is readily converted into a variety of functional groups. Standard coupling reactions can produce a wide range of amides and esters. researchgate.netnih.gov The synthesis of hydrazide-hydrazones, a pharmacophore known for a broad spectrum of biological activities, is another promising avenue. nih.gov

Bromine Atom: The bromo-substituent is an ideal handle for transition metal-catalyzed cross-coupling reactions. rsc.orgwikipedia.orgjocpr.com Suzuki, Heck, and Sonogashira couplings can be employed to introduce diverse aryl, heteroaryl, vinyl, or alkynyl substituents, dramatically expanding the chemical space accessible from this starting material. rsc.orgbeilstein-journals.org

Amino Group: The amino group can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used as a nucleophile in various substitution reactions, further diversifying the molecular architecture.